[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine (CAS 1152858-36-0, molecular formula C₁₀H₁₇N₃O, MW 195.26 g/mol) is a secondary amine featuring a 1-methylpyrazole ring connected via a methylene bridge to a tetrahydrofuran (oxolane) moiety through a central secondary amine nitrogen. The compound is classified as a pyrazole–tetrahydrofuran heterocyclic amine building block, structurally characterized by a planar pyrazole ring, an envelope-conformation THF ring, and four rotatable bonds conferring conformational flexibility.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B11734401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNCC2CCCO2
InChIInChI=1S/C10H17N3O/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10/h6,8,10-11H,2-5,7H2,1H3
InChIKeySGJNKGDXCYZVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine: Core Physicochemical and Structural Profile for Procurement Evaluation


[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine (CAS 1152858-36-0, molecular formula C₁₀H₁₇N₃O, MW 195.26 g/mol) is a secondary amine featuring a 1-methylpyrazole ring connected via a methylene bridge to a tetrahydrofuran (oxolane) moiety through a central secondary amine nitrogen [1]. The compound is classified as a pyrazole–tetrahydrofuran heterocyclic amine building block, structurally characterized by a planar pyrazole ring, an envelope-conformation THF ring, and four rotatable bonds conferring conformational flexibility . Commercially available at purities up to 98% , this compound serves as a versatile intermediate for medicinal chemistry and materials science applications where both hydrogen-bond donor capacity (1 HBD) and moderate hydrophilicity (computed XLogP3-AA ≈ 0) are required [1].

Why Generic Substitution Fails for [(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine in Research Procurement


In-class pyrazole–tetrahydrofuran amine building blocks cannot be generically interchanged because subtle structural variations—regioisomerism (4-pyrazolyl vs. 5-pyrazolyl attachment), N-substitution pattern (secondary vs. tertiary amine), and N-alkyl group identity—produce quantifiable differences in hydrogen-bond donor/acceptor capacity, computed lipophilicity (logP), topological polar surface area (TPSA), and steric environment that directly impact molecular recognition, synthetic derivatization pathways, and physicochemical suitability for a given target product profile [1]. The evidence below demonstrates that even among compounds sharing the C₁₀H₁₇N₃O formula, these structural distinctions translate into meaningfully divergent property profiles relevant to scientific selection .

[(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 4-Pyrazolyl vs. 5-Pyrazolyl Substitution Alters Molecular Recognition Geometry

The target compound bears the pyrazole–methylene linkage at the pyrazole C4 position, whereas its closest regioisomer, [(1-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine (PubChem CID 43663218, CAS 1157110-55-8), attaches at the C5 position [1]. This regioisomeric shift alters the spatial orientation of the THF–amine vector relative to the pyrazole N1-methyl group and N2 nitrogen. While both isomers share identical molecular formula (C₁₀H₁₇N₃O), MW (195.26 g/mol), computed XLogP3-AA (0), and HBD/HBA counts (1/3), the difference in attachment point changes the intramolecular distance between the pyrazole N2 (potential H-bond acceptor or metal-coordination site) and the secondary amine by approximately 1.2–1.5 Å based on molecular modeling [2]. In kinase inhibitor and GPCR-targeted pyrazole scaffolds, C4 vs. C5 substitution has been shown to determine target binding orientation and selectivity profiles [3].

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

Secondary Amine Hydrogen-Bond Donor Capacity vs. N-Methyl Tertiary Amine Analog

The target compound contains a secondary amine (R–NH–R'), providing one hydrogen-bond donor (HBD) and serving as both a hydrogen-bond donor and acceptor. In contrast, the N-methylated analog, methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine (CAS 1341411-81-1), is a tertiary amine with zero HBD capacity [1]. This structural difference has quantifiable implications: the secondary amine enhances aqueous solubility through hydrogen bonding with water and enables participation in directed hydrogen-bond networks with biological targets (e.g., kinase hinge regions, receptor binding pockets). The tertiary amine analog, while more lipophilic, cannot donate hydrogen bonds, limiting its utility in applications requiring directional H-bond interactions . The computed HBD count differs by 1 (target: 1 HBD; N-methyl analog: 0 HBD), directly affecting predicted solubility and target engagement profiles [2].

Hydrogen Bonding Solubility Engineering Fragment-Based Drug Design

Lipophilicity Control: Target logP ≈ 0 vs. Isopropyl Analog logP = 1.82

The target compound exhibits a computed XLogP3-AA of approximately 0 (PubChem), positioning it in a favorable hydrophilicity range for oral bioavailability and CNS exclusion under Lipinski's and related property guidelines [1]. In contrast, the closely related isopropyl analog, [(oxolan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine (MW 223.31 g/mol), has a computationally estimated logP of 1.82, reflecting the lipophilic contribution of the isopropyl group replacing the N1-methyl substituent . This ΔlogP of ~1.8 units corresponds to an approximately 60-fold difference in octanol–water partition coefficient, which significantly alters predicted membrane permeability, CNS penetration potential, and plasma protein binding profiles [2]. For programs targeting peripheral or non-CNS targets where low brain penetration is desired, the lower logP of the target compound provides a more suitable starting point.

Lipophilicity Optimization ADME Prediction CNS Drug Likeness

Commercial Purity Advantage: 98% vs. 95% Baseline for Analogous Building Blocks

The target compound is commercially available at 98% purity from Leyan (CAS 1152858-36-0, catalog no. 1672843) , exceeding the typical 95% purity specification common among closely related pyrazole–THF amine building blocks such as methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine , [(1-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine , and 1-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine hydrochloride . This 3-percentage-point purity differential represents a reduction in total impurities from ≤5% to ≤2%, which is particularly consequential when the compound is used as a key intermediate in multi-step syntheses where impurity carry-through can compound and reduce final product yield and purity.

Procurement Quality Synthetic Reliability Building Block Purity

Synthetic Derivatization Versatility: Secondary Amine as a Multifunctional Handle vs. Tertiary Amine Dead-End

The secondary amine in the target compound serves as a privileged synthetic handle for diverse downstream derivatization: acylation (amide formation), sulfonylation (sulfonamide formation), reductive amination, urea formation, and alkylation, each enabling access to distinct chemotypes from a single building block . By contrast, the N-methylated tertiary amine analog (CAS 1341411-81-1) is largely a synthetic dead-end for amine-directed diversification, capable only of quaternization or N-oxide formation under forcing conditions . This difference in derivatizable positions effectively doubles the compound's utility in parallel library synthesis: the target compound can generate amide, sulfonamide, urea, and secondary amine sub-libraries, whereas the tertiary amine analog is restricted to a single chemotype series . No experimental head-to-head library enumeration data are available; this assessment is based on established amine reactivity principles.

Parallel Synthesis Library Generation Late-Stage Functionalization

[(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Fragment Library Design Requiring Regioisomerically Defined C4-Pyrazole Vectors

Medicinal chemistry programs targeting kinase ATP-binding sites can utilize this compound as a fragment or building block where the C4-pyrazole regioisomer orients the THF–amine vector into the solvent-exposed region while the pyrazole N2 engages the hinge region. The 4-substituted regioisomer provides a distinct geometry compared to the 5-substituted isomer (PubChem CID 43663218), which is critical when crystallographic or docking data specify a particular pyrazole attachment point [1]. The secondary amine further enables rapid amide or sulfonamide library synthesis for SAR exploration .

CNS-Excluded Drug Discovery Programs Requiring Low logP (≈0) Amine Building Blocks

For peripheral or non-CNS drug targets where minimizing brain penetration is desirable, the target compound's computed logP of approximately 0 makes it a superior starting point compared to more lipophilic N-alkyl analogs such as the N-isopropyl derivative (computed logP 1.82) [1]. The combination of low lipophilicity, moderate TPSA (~39 Ų), and the presence of a hydrogen-bond donor aligns with property guidelines for orally bioavailable, peripherally restricted compounds .

Parallel Library Synthesis Requiring a Multifunctional Secondary Amine Scaffold

The secondary amine functionality enables divergent library production from a single building block, supporting acylation, sulfonylation, and reductive amination pathways to generate structurally diverse compound collections [1]. This contrasts with N-methylated tertiary amine analogs that lack derivatizable N–H bonds. Procuring the 98%-purity grade minimizes pre-synthesis purification and ensures consistent product quality across library plates .

Agrochemical Intermediate Synthesis Leveraging Pyrazole–THF Dual Heterocycle Architecture

Pyrazole–tetrahydrofuran hybrid molecules have been described in patent literature as intermediates for fungicidal and herbicidal active ingredients [1]. The target compound's combination of a pyrazole ring (known for fungicidal pharmacophore activity) and a THF moiety (enhancing solubility and environmental compatibility) makes it a candidate building block for agrochemical lead generation, where the secondary amine allows further functionalization with acyl or sulfonyl groups common in agrochemical structures .

Quote Request

Request a Quote for [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.